1-Boc-5-Hydroxypiperidine-3-carboxylic Acid is a chemical compound characterized by its unique molecular structure and functional groups. The compound's IUPAC name is 1-Boc-5-hydroxypiperidine-3-carboxylic acid, and its molecular formula is C11H19NO4, with a molecular weight of approximately 229.28 g/mol. This compound belongs to the class of piperidine derivatives, which are widely studied for their biological activities and applications in medicinal chemistry.
1-Boc-5-Hydroxypiperidine-3-carboxylic Acid is derived from 5-hydroxypiperidine-3-carboxylic acid through the protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group. The classification of this compound falls under organic compounds, specifically as an amino acid derivative due to the presence of both a carboxylic acid and an amine functional group. It is also categorized within the broader class of heterocyclic compounds due to the piperidine ring structure.
The synthesis of 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid can be achieved through several key steps:
The reaction conditions often involve:
The molecular structure of 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid consists of:
The structural representation can be described using various notations:
InChI=1S/C11H19NO4/c1-10(2,3)14-11(12)8-4-6-13-7-5-8/h8,13H,4-7,12H2,1-3H3
CC(C)(C(=O)N1CCCCC1C(=O)O)O
1-Boc-5-Hydroxypiperidine-3-carboxylic Acid can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid primarily involves its interactions as a ligand with various biological targets, including enzymes and receptors. The hydroxyl and carboxylic acid groups can facilitate hydrogen bonding and ionic interactions, enhancing binding affinity and specificity.
1-Boc-5-Hydroxypiperidine-3-carboxylic Acid appears as a white crystalline solid. Its melting point ranges between 85°C to 90°C.
Key chemical properties include:
1-Boc-5-Hydroxypiperidine-3-carboxylic Acid has several scientific uses:
This compound exemplifies the versatility of piperidine derivatives in both synthetic chemistry and biological applications, making it a valuable subject for ongoing research in medicinal chemistry and related fields.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: